3-(3-Fluorophenyl)benzaldehyde
Description
3-(3-Fluorophenyl)benzaldehyde (CAS RN: [676348-33-7]) is a fluorinated aromatic aldehyde with the molecular formula C₁₃H₉FO and a molecular weight of 200.2 g/mol . Structurally, it consists of a benzaldehyde moiety substituted at the 3-position with a 3-fluorophenyl group. The fluorine atom at the meta position of the phenyl ring introduces electron-withdrawing effects, influencing the compound's reactivity and physicochemical properties. This compound is primarily utilized in pharmaceutical intermediates and organic synthesis, particularly in the preparation of bioactive molecules such as safinamide mesylate .
Properties
IUPAC Name |
3-(3-fluorophenyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO/c14-13-6-2-5-12(8-13)11-4-1-3-10(7-11)9-15/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKHXPCVGTFXSES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=CC=C2)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10362727 | |
| Record name | 3-(3-fluorophenyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10362727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
400750-09-6 | |
| Record name | 3-(3-fluorophenyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10362727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 400750-09-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Fluorophenyl)benzaldehyde typically involves the halogen-exchange reaction. One common method is the fluorination of 3-chlorobenzaldehyde using a fluorinating agent such as potassium fluoride (KF) in the presence of a catalyst . The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of advanced catalysts and optimized reaction conditions further enhances the yield and reduces the production cost .
Chemical Reactions Analysis
Types of Reactions: 3-(3-Fluorophenyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4 in an alkaline medium or CrO3 in an acidic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 3-(3-Fluorophenyl)benzoic acid.
Reduction: 3-(3-Fluorophenyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-Fluorophenyl)benzaldehyde has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(3-Fluorophenyl)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing inhibitors .
Comparison with Similar Compounds
Positional Isomers: 3-(4-Fluorophenyl)benzaldehyde
- Molecular Formula : C₁₃H₉FO (same as 3-(3-Fluorophenyl)benzaldehyde).
- Key Difference : The fluorine atom is located at the para position on the phenyl ring instead of the meta position.
- Impact :
- Electronic Effects : The para-substituted fluorine exerts stronger electron-withdrawing effects across the phenyl ring compared to the meta isomer, altering resonance stabilization of the aldehyde group.
- Reactivity : The para isomer may exhibit higher electrophilicity at the aldehyde group, favoring nucleophilic additions.
- Applications : Both isomers serve as intermediates in drug synthesis, but positional differences influence their suitability in specific reactions .
Halogen-Substituted Derivatives: 3-(3-Chloro-4-fluorophenyl)benzaldehyde
Trifluoromethyl-Substituted Analog: 3-[3-(Trifluoromethyl)phenoxy]benzaldehyde
Methoxy-Linked Derivatives: 3-[(3-Fluorophenyl)methoxy]benzaldehyde
- Molecular Formula : C₁₄H₁₁FO₂.
- Key Difference : A methoxy (-OCH₂-) spacer connects the benzaldehyde and 3-fluorophenyl groups.
- Melting Point: Higher MW (230.23 g/mol) and hydrogen-bonding capacity may elevate melting points compared to non-ether analogs .
- Applications : Explored in antispasmodic agents due to structural similarity to hydrazone-based bioactive compounds .
Complex Bioactive Derivatives: (S)-3-(2,3-Dihydroxy-3-methylbutyl)-4-hydroxybenzaldehyde
- Molecular Formula : C₁₃H₁₆O₄.
- Key Difference : Features a dihydroxy-3-methylbutyl side chain and a hydroxyl group on the benzaldehyde ring.
- Solubility: Polar hydroxyl groups improve aqueous solubility, contrasting with the hydrophobic nature of this compound.
- Applications: Potential use in treating inflammatory diseases .
Comparative Data Table
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Key Applications |
|---|---|---|---|---|
| This compound | C₁₃H₉FO | 200.2 | 3-Fluorophenyl | Pharmaceutical intermediates |
| 3-(4-Fluorophenyl)benzaldehyde | C₁₃H₉FO | 200.2 | 4-Fluorophenyl | Organic synthesis |
| 3-(3-Chloro-4-fluorophenyl)benzaldehyde | C₁₃H₈ClFO | 234.6 | 3-Cl, 4-F | High-value drug intermediates |
| 3-[3-(Trifluoromethyl)phenoxy]benzaldehyde | C₁₄H₉F₃O₂ | 266.2 | -CF₃, ether linkage | Anticancer agents |
| 3-[(3-Fluorophenyl)methoxy]benzaldehyde | C₁₄H₁₁FO₂ | 230.2 | -OCH₂- spacer | Antispasmodic agents |
Biological Activity
3-(3-Fluorophenyl)benzaldehyde is an aromatic aldehyde that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This compound, characterized by a fluorine atom at the meta position of the phenyl ring, influences its chemical reactivity and biological interactions. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and comparative studies with similar compounds.
This compound possesses a reactive aldehyde group that can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction may lead to the inhibition or modification of enzyme activity, impacting various biochemical pathways. The presence of the fluorine atom enhances the compound's lipophilicity and alters its electronic properties, making it a valuable candidate for drug development.
Key Reactions
- Oxidation : The aldehyde group can be oxidized to form carboxylic acids using agents like potassium permanganate.
- Reduction : It can be reduced to alcohols using reducing agents such as sodium borohydride.
- Substitution : The fluorine atom can undergo nucleophilic aromatic substitution, allowing for further functionalization of the molecule.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activities. For instance, studies have shown that certain derivatives can inhibit the proliferation of various cancer cell lines, including non-small cell lung cancer (A549) cells. In one study, a related compound demonstrated an IC50 value of 0.46 µM against A549 cells, indicating potent anticancer activity .
| Compound | IC50 (µM) | Target Cell Line |
|---|---|---|
| 6l | 0.46 | A549 |
| 6k | 3.14 | A549 |
| Control | 4.98 | 5-Fluorouracil |
This table illustrates the comparative potency of synthesized flavonols against A549 cells, highlighting the potential for further exploration of this compound derivatives in cancer therapy.
Antimicrobial Activity
Similar compounds have also shown antimicrobial properties. Research suggests that benzaldehyde derivatives can inhibit bacterial growth and may serve as leads for developing new antimicrobial agents. The mechanism often involves disrupting bacterial cell membranes or interfering with metabolic pathways.
Case Studies and Research Findings
- Synthesis and Evaluation : A study synthesized a series of flavonoids derived from benzaldehyde structures and assessed their biological activities against cancer cell lines. The results indicated that specific substitutions on the benzaldehyde core could enhance anticancer efficacy .
- Enzyme Inhibition Studies : Investigations into enzyme inhibition revealed that this compound could serve as a probe for studying enzyme mechanisms due to its ability to modify enzyme activity through covalent interactions.
Comparative Analysis with Similar Compounds
The unique positioning of the fluorine atom in this compound distinguishes it from other benzaldehyde derivatives, such as:
- 2-Fluorobenzaldehyde
- 4-Fluorobenzaldehyde
- 3-Chlorobenzaldehyde
These compounds exhibit different reactivity profiles due to their substitution patterns, which influence their biological activities and potential applications in medicinal chemistry.
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 2-Fluorobenzaldehyde | Fluorine at ortho position | Moderate anticancer |
| 4-Fluorobenzaldehyde | Fluorine at para position | Antimicrobial |
| This compound | Fluorine at meta position | High anticancer potential |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
